(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate
Description
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is a chiral, Boc-protected amino acid ester. Its structure features:
- A methyl ester group at the C1 position.
- A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position.
- A naphthalen-2-yl substituent at the C3 position.
- (R)-configuration at the stereogenic C2 carbon.
This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its Boc group enables selective deprotection under acidic conditions.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJZIQXCBCAGJ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Solubility :
Stability :
Biological Activity
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate, commonly referred to as Boc-L-naphthylalanine methyl ester, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role as an intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
- Molecular Formula : C19H23NO4
- CAS Number : 123795-41-5
- Molecular Weight : 329.39 g/mol
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The naphthalene moiety allows for hydrophobic interactions with enzyme active sites, while the tert-butoxycarbonyl (Boc) group provides stability and solubility in biological systems.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may bind to the active site of enzymes, thereby preventing substrate interaction. This property is particularly relevant in drug design where inhibiting specific enzymes can lead to therapeutic effects.
- Receptor Binding : Its structure suggests potential interactions with various receptors, making it a candidate for studies related to receptor-mediated pathways.
Applications in Research
This compound is utilized in multiple fields:
- Organic Synthesis : It serves as an important intermediate in the synthesis of complex molecules.
| Application | Description |
|---|---|
| Organic Chemistry | Used as a building block for synthesizing more complex compounds. |
| Medicinal Chemistry | Investigated for potential therapeutic uses, especially in drug development. |
| Biochemistry | Employed in studies involving enzyme inhibitors and receptor binding assays. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate | Enantiomer with similar structure | Potentially different activity due to chirality |
| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | Contains methoxy instead of naphthalene | Different interaction profile |
| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | Phenyl group instead of naphthalene | Varies in biological activity |
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of this compound:
- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes involved in metabolic pathways.
- Therapeutic Potential : The compound has been explored for its potential use in treating conditions like obesity and fatty liver disease by targeting peripheral metabolic pathways without crossing the blood-brain barrier .
Q & A
Q. What are the established synthetic routes for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
Boc Protection : Start with (R)-2-amino-3-(naphthalen-2-yl)propanoic acid. React with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF) to introduce the tert-butoxycarbonyl (Boc) group .
Esterification : Treat the Boc-protected amino acid with methanol under acidic conditions (e.g., HCl/MeOH) to form the methyl ester .
Naphthalene Integration : If the naphthalen-2-yl group is not pre-installed, use coupling reactions (e.g., Suzuki-Miyaura) with naphthalen-2-yl boronic acid, though direct synthesis from naphthol derivatives (e.g., propargyl bromide with 2-naphthol in DMF/K₂CO₃) may also be applicable .
Q. How is the compound purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization :
- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.7 ppm), and naphthalene protons (δ 7.2–8.3 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~374.4) .
- TLC Monitoring : Track reaction progress using n-hexane:ethyl acetate (9:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to preserve stereochemistry during synthesis?
- Methodological Answer :
- Chiral Integrity : Use enantiomerically pure starting materials (e.g., (R)-amino acids) and avoid racemization-prone conditions. Mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (<25°C) during Boc protection minimize epimerization .
- Catalytic Control : Employ asymmetric catalysis (e.g., chiral palladium complexes) for naphthalene coupling steps to maintain configuration .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer :
- Dynamic Effects : Check for rotational barriers (e.g., Boc group) causing splitting. Use variable-temperature NMR to observe conformational changes .
- Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted naphthol derivatives) via HPLC-MS .
- Cross-Validation : Reference crystallographic data (e.g., X-ray structures of analogous compounds) to confirm assignments .
Q. What strategies mitigate Boc group deprotection during side reactions?
- Methodological Answer :
- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection. Use buffered conditions (pH 4–6) for aqueous workups .
- Thermal Stability : Monitor reaction temperatures (<80°C) during esterification to prevent Boc cleavage .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Storage : Keep in a moisture-free environment at 2–8°C; use desiccants to prevent hydrolysis .
- Waste Disposal : Neutralize acidic residues before disposal (P501 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
